molecular formula C7H10N6O2 B6975210 5,5-dimethyl-3-(2H-tetrazol-5-ylmethyl)imidazolidine-2,4-dione

5,5-dimethyl-3-(2H-tetrazol-5-ylmethyl)imidazolidine-2,4-dione

Cat. No.: B6975210
M. Wt: 210.19 g/mol
InChI Key: OADZHDPFIACVJS-UHFFFAOYSA-N
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Description

5,5-dimethyl-3-(2H-tetrazol-5-ylmethyl)imidazolidine-2,4-dione: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a tetrazole ring, which is known for its bioactivity, and an imidazolidine-2,4-dione moiety, which is often associated with pharmaceutical properties.

Properties

IUPAC Name

5,5-dimethyl-3-(2H-tetrazol-5-ylmethyl)imidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N6O2/c1-7(2)5(14)13(6(15)8-7)3-4-9-11-12-10-4/h3H2,1-2H3,(H,8,15)(H,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADZHDPFIACVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC2=NNN=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethyl-3-(2H-tetrazol-5-ylmethyl)imidazolidine-2,4-dione typically involves the reaction of 2H-tetrazole with dimethylformamide dimethyl acetal under acidic conditions

Industrial Production Methods

In an industrial setting, the compound can be synthesized using continuous flow chemistry to enhance efficiency and scalability. This method allows for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The imidazolidine-2,4-dione moiety can be oxidized to form corresponding oxo derivatives.

  • Reduction: : The tetrazole ring can be reduced to form aminotetrazole derivatives.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at the tetrazole or imidazolidine positions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of oxo derivatives of the imidazolidine ring.

  • Reduction: : Production of aminotetrazole derivatives.

  • Substitution: : Generation of various substituted tetrazole and imidazolidine derivatives.

Scientific Research Applications

5,5-dimethyl-3-(2H-tetrazol-5-ylmethyl)imidazolidine-2,4-dione: has several scientific research applications:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The tetrazole ring is known to bind to various enzymes and receptors, while the imidazolidine-2,4-dione moiety can interact with biological macromolecules. The exact mechanism of action may vary depending on the specific application and target.

Comparison with Similar Compounds

5,5-dimethyl-3-(2H-tetrazol-5-ylmethyl)imidazolidine-2,4-dione: can be compared to other similar compounds such as 5-amino-2-methyl-2H-tetrazole and 2H-tetrazole, 2,5-dimethyl- . These compounds share structural similarities but differ in their functional groups and potential applications. The unique combination of the tetrazole and imidazolidine-2,4-dione moieties in this compound contributes to its distinct properties and applications.

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